molecular formula C13H17N5O2 B4308597 N-[5-(2-methoxyethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine

N-[5-(2-methoxyethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine

Cat. No.: B4308597
M. Wt: 275.31 g/mol
InChI Key: FINDQKTWWDSVSE-UHFFFAOYSA-N
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Description

N-[5-(2-Methoxyethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a 1,3,5-triazinan-2-ylidene core substituted with a 2-methoxyethyl group at position 5 and a 1,3-benzoxazol-2-amine moiety. The methoxyethyl substituent likely enhances hydrophilicity compared to aromatic or aliphatic substituents in related compounds .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-19-7-6-18-8-14-12(15-9-18)17-13-16-10-4-2-3-5-11(10)20-13/h2-5H,6-9H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINDQKTWWDSVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CNC(=NC1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2-methoxyethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine (CAS Number: 669751-94-4) is a compound with potential biological activities that warrant investigation. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C13H17N5O2
  • Molecular Weight : 275.3064 g/mol
  • SMILES Notation : COCCN1CNC(=NC1)Nc1nc2c(o1)cccc2

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various fields, particularly in antitumor and antimicrobial activities. The following sections detail specific studies and findings related to its biological effects.

Antitumor Activity

A study published in 2021 evaluated the antitumor properties of newly synthesized compounds similar to this compound. The compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. Key findings include:

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 5HCC82720.46 ± 8.633D
Compound 6NCI-H3586.48 ± 0.112D
Compound 6HCC82716.00 ± 9.383D

These results indicate that the compounds exhibit significant cytotoxicity against cancer cells, particularly in the 2D assays compared to the 3D assays .

Antimicrobial Activity

In addition to antitumor effects, compounds structurally related to this compound have shown promising antimicrobial activity. The presence of specific functional groups seems to enhance their efficacy against various bacterial strains.

Case Studies

Several case studies have highlighted the potential of similar triazine-based compounds in clinical settings:

  • Study on Triazine Derivatives : A series of triazine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation and microbial growth. The results indicated that modifications in the side chains significantly influenced biological activity.
  • Clinical Relevance : Research has pointed towards the use of triazine derivatives as lead compounds for developing new anticancer drugs due to their selective toxicity towards tumor cells over normal cells.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific checkpoints, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at Triazinan Position 5 Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4) Biological Activity
N-[5-(2-Methoxyethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine (Target) 2-Methoxyethyl C₁₄H₁₈N₅O₂ ~298.33* Predicted moderate (hydrophilic) Not reported in evidence
N-[5-(2-Phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine 2-Phenylethyl C₁₈H₁₉N₅O 321.38 Low (hydrophobic) Discontinued; no activity data available
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzothiazol-2-amine Tetrahydrofuran-2-ylmethyl C₁₅H₁₉N₅OS 317.40 42.1 µg/mL (pH 7.4) Not reported
5-[2-(Cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)-1,3,5-triazinane-2-thione Cyclohexenylethyl C₁₈H₂₃N₃S 313.46 Not reported Not reported

*Molecular weight calculated based on formula; experimental data unavailable in evidence.

Key Observations:
  • Hydrophilicity : The methoxyethyl substituent in the target compound likely improves aqueous solubility compared to the phenylethyl analog (321.38 g/mol), which is discontinued due to poor solubility .
  • Bioactivity Trends: Hexahydro-1,3,5-triazine derivatives with substituents like 4-chlorobenzyl exhibit cytotoxic or antimicrobial activities .

Pharmacological Potential

  • Antimicrobial Activity : 1,3,5-Triazine-2,4,6-triamine derivatives show moderate activity against bacterial strains like E. coli and S. aureus .
  • Cytotoxicity : Hexahydro-1,3,5-triazines with aromatic substituents exhibit cytotoxic effects in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(2-methoxyethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-[5-(2-methoxyethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine

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